molecular formula C11H18N2O B12876915 1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one

1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one

Cat. No.: B12876915
M. Wt: 194.27 g/mol
InChI Key: HWUWNPZVVQUJSO-UHFFFAOYSA-N
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Description

1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of an ethylcyclopentyl group and a methyl group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Hydrazine derivative and 1,3-diketone.

    Reaction Conditions: The reaction is carried out in the presence of an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, at elevated temperatures.

    Procedure: The hydrazine derivative reacts with the 1,3-diketone to form the pyrazole ring through a cyclization reaction. The product is then purified by recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one can be compared with other similar pyrazole derivatives, such as:

    1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: This compound has a phenyl group instead of an ethylcyclopentyl group, leading to different chemical and biological properties.

    1-(3-Methylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one: The presence of a methylcyclopentyl group instead of an ethylcyclopentyl group results in variations in reactivity and applications.

    1-(3-Ethylcyclopentyl)-3-ethyl-1H-pyrazol-5(4H)-one: The substitution of a methyl group with an ethyl group can affect the compound’s solubility and interaction with biological targets.

Biological Activity

1-(3-Ethylcyclopentyl)-3-methyl-1H-pyrazol-5(4H)-one is a pyrazolone derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This compound belongs to a class of heterocyclic compounds that exhibit diverse pharmacological properties. The following sections will delve into the synthesis, biological activity, and relevant case studies that highlight its therapeutic potential.

  • Molecular Formula : C11H14N2O
  • Molecular Weight : 190.24 g/mol
  • CAS Number : Not specified in the available literature but can be referenced through chemical databases.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The general synthetic route can be outlined as follows:

  • Starting Materials : Ethyl cyclopentanecarboxylate and 3-methyl-1H-pyrazol-5(4H)-one.
  • Reagents : Base (e.g., sodium ethoxide) to facilitate the reaction.
  • Conditions : Reflux in an organic solvent such as ethanol or methanol.

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazolone derivatives, including this compound, possess significant anti-inflammatory and analgesic activities. These effects are primarily attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Key Findings:

  • The compound exhibits non-selective inhibition of COX-1 and COX-2, leading to reduced production of prostaglandins, which are mediators of inflammation and pain .
  • In animal models, administration of this compound resulted in a marked decrease in paw edema and thermal hyperalgesia, indicating its effectiveness in reducing pain and inflammation .

The proposed mechanism for the anti-inflammatory activity includes:

  • Inhibition of the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is involved in cell proliferation and survival.
  • Modulation of cytokine release, leading to decreased inflammatory responses .

Case Studies

Several studies have explored the biological activity of pyrazolone derivatives:

  • Study on Analgesic Activity :
    A study evaluated the analgesic effects of various pyrazolone derivatives, including this compound. Results showed a significant reduction in pain scores in treated groups compared to controls, suggesting strong analgesic potential .
  • Anti-inflammatory Efficacy :
    In a controlled experiment involving carrageenan-induced paw edema in rats, this compound demonstrated superior anti-inflammatory effects compared to standard NSAIDs like ibuprofen. The reduction in edema was statistically significant at various time points post-administration .

Data Tables

PropertyValue
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
CAS NumberNot specified
COX InhibitionNon-selective
Analgesic ActivitySignificant
Anti-inflammatory ActivitySignificant

Properties

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-(3-ethylcyclopentyl)-5-methyl-4H-pyrazol-3-one

InChI

InChI=1S/C11H18N2O/c1-3-9-4-5-10(7-9)13-11(14)6-8(2)12-13/h9-10H,3-7H2,1-2H3

InChI Key

HWUWNPZVVQUJSO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(C1)N2C(=O)CC(=N2)C

Origin of Product

United States

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